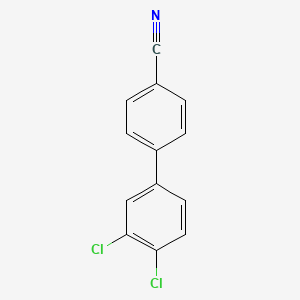

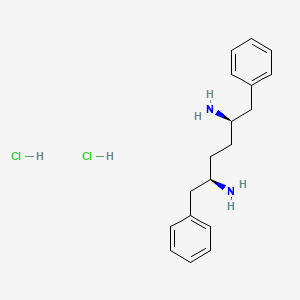

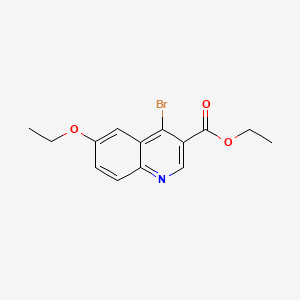

![molecular formula C13H13ClN4O3 B597294 Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate CAS No. 1227958-54-4](/img/structure/B597294.png)

Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

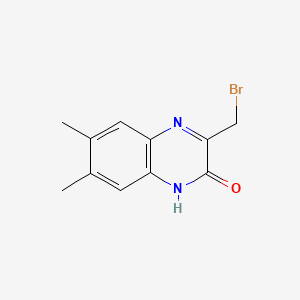

“Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C13H13ClN4O3 .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines, which includes “Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate”, can be achieved through various methods. One such method involves the condensation of 2-acetamido-4-chloropyrrolo[2,3-d]pyrimidine with a suitable reagent .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate” is characterized by a pyrido[2,3-d]pyrimidine core, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .Chemical Reactions Analysis

Pyrimidine compounds, including “Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate”, have been observed to undergo various chemical reactions, particularly in the field of organic synthesis .Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate” has physical and chemical properties that can be found in various databases .科学研究应用

Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

This compound serves as a precursor in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These derivatives are obtained by heating with MeONa at reflux in BuOH, leading to selective formation depending on the nature of the acyl group. This process is significant for creating compounds with a broad spectrum of biological activities.

Antiproliferative Agents

Derivatives of this compound exhibit antiproliferative properties, which are crucial in cancer research for the development of new chemotherapy drugs . The ability to inhibit cell proliferation makes these derivatives potential candidates for anti-cancer agents.

Antimicrobial Activity

The compound’s derivatives have shown antimicrobial activity, making them valuable in the development of new antibiotics . This is particularly important in the era of increasing antibiotic resistance.

Anti-inflammatory and Analgesic Applications

Some derivatives of Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate have anti-inflammatory and analgesic effects . These properties are beneficial for creating new medications to treat pain and inflammation.

Hypotensive Effects

The hypotensive effects of certain derivatives make them interesting for the development of new treatments for high blood pressure . Research in this area could lead to novel therapeutic agents for hypertension.

Antihistamine Properties

Some derivatives also display antihistamine properties, which can be used to develop new drugs for allergic reactions . This application is significant for those suffering from allergies and could improve quality of life.

作用机制

未来方向

属性

IUPAC Name |

methyl 2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3/c1-20-12(19)9-3-2-8-10(15-9)16-13(14)17-11(8)18-4-6-21-7-5-18/h2-3H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFPNTVTPKNZLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C(=NC(=N2)Cl)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744307 |

Source

|

| Record name | Methyl 2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate | |

CAS RN |

1227958-54-4 |

Source

|

| Record name | Methyl 2-chloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

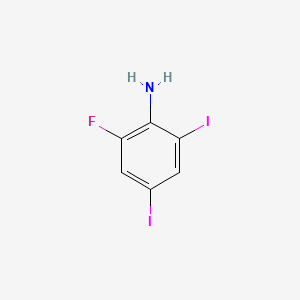

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)